Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with methyl 3,3,3-trifluoro-2-methoxy-2-oxopropanoate under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: Similar in structure but with a hydroxy group instead of a methoxy group.
Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoate: Contains a pyridine ring instead of a thiazole ring.
Uniqueness
Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate is unique due to the combination of its trifluoromethyl group, methoxy group, and thiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Biological Activity
Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly as a P2X3 receptor inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H10F3N1O2S1
- Molecular Weight : 253.25 g/mol
- CAS Number : 537695-87-7
This compound primarily functions as an inhibitor of the P2X3 receptor. P2X3 receptors are ligand-gated ion channels activated by ATP, playing a crucial role in nociception and neurogenic inflammation. The inhibition of these receptors can potentially lead to analgesic effects and modulation of pain pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines:
- Cytotoxicity : The compound shows a dose-dependent cytotoxic effect on cancer cell lines such as K562 (human leukemia cells), with an IC50 value indicating effective concentration levels .
- Mechanisms of Cell Death : The observed cytotoxicity is associated with mitochondrial dysfunction and depletion of cellular glutathione (GSH), leading to apoptosis in susceptible cell lines .
In Vivo Studies
Preliminary in vivo studies indicate that this compound is well-tolerated in animal models. It has shown promise in delaying tumor growth in models with implanted mammary carcinomas .
Case Study 1: Analgesic Properties
A study evaluated the analgesic properties of the compound in a neuropathic pain model. Results indicated that administration significantly reduced pain responses compared to control groups. This effect is attributed to the inhibition of P2X3 receptors, which are known to mediate pain signaling pathways .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, this compound was tested against various cancer cell lines. The results revealed that it effectively inhibited cell proliferation and induced apoptosis at low concentrations .
Data Summary Table
Study Type | Cell Line/Model | IC50 Value | Observations |
---|---|---|---|
In Vitro | K562 | ~10 µM | Dose-dependent cytotoxicity observed |
In Vivo | CDF1 Mouse Model | Not specified | Tumor growth delay noted |
Analgesic Study | Neuropathic Pain Model | Not specified | Significant reduction in pain responses |
Properties
CAS No. |
5816-25-1 |
---|---|
Molecular Formula |
C8H9F3N2O3S |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate |
InChI |
InChI=1S/C8H9F3N2O3S/c1-15-5(14)7(16-2,8(9,10)11)13-6-12-3-4-17-6/h3-4H,1-2H3,(H,12,13) |
InChI Key |
QZWIKBCXHYFDBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=CS1)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.